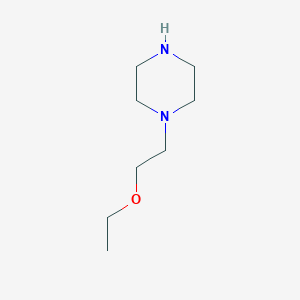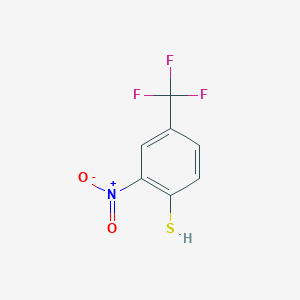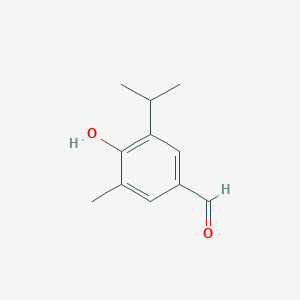
4-Hydroxy-5-isopropyl-3-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-5-isopropyl-3-methylbenzaldehyde, also known as hinokitiol, is a natural compound found in the heartwood of various trees, including the Hinoki cypress tree. Hinokitiol has been extensively studied for its various biological activities, including its antimicrobial, anti-inflammatory, and anticancer properties.
作用机制
The mechanism of action of 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, inhibiting the production of pro-inflammatory cytokines, and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Hinokitiol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, including antibiotic-resistant strains. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde has been shown to induce apoptosis in cancer cells.
实验室实验的优点和局限性
Hinokitiol has several advantages for lab experiments. It is a natural compound and is therefore readily available. It has also been extensively studied, and its biological activities are well-documented. However, 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde also has limitations for lab experiments. It is difficult to obtain in large quantities, and its synthesis can be complex. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are several future directions for 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde research. One area of research is the development of new synthesis methods to produce 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde in larger quantities. Another area of research is the study of 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde's effects on the human microbiome. Additionally, 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde's potential as a natural preservative in the food and cosmetic industries is an area of interest. Finally, the development of 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde-based therapies for the treatment of cancer and inflammatory diseases is an area of ongoing research.
Conclusion:
In conclusion, 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde is a natural compound with a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its mechanism of action is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms, inhibiting the production of pro-inflammatory cytokines, and inducing apoptosis in cancer cells. Hinokitiol has several advantages for lab experiments, including its availability and well-documented biological activities, but also has limitations due to its difficult synthesis and incomplete understanding of its mechanism of action. Ongoing research is focused on developing new synthesis methods, studying 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde's effects on the human microbiome, and developing 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde-based therapies for the treatment of cancer and inflammatory diseases.
合成方法
Hinokitiol can be synthesized through a variety of methods, including the oxidation of β-thujaplicin, which is a major component of the Hinoki cypress tree. Other methods include the oxidation of α-pinene, which is a major component of turpentine oil, and the methylation of 2,4-dihydroxybenzaldehyde.
科学研究应用
Hinokitiol has been extensively studied for its various biological activities. It has been shown to have antimicrobial activity against a wide range of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde has been shown to have anticancer properties by inducing apoptosis in cancer cells.
属性
CAS 编号 |
10537-41-4 |
|---|---|
产品名称 |
4-Hydroxy-5-isopropyl-3-methylbenzaldehyde |
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC 名称 |
4-hydroxy-3-methyl-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H14O2/c1-7(2)10-5-9(6-12)4-8(3)11(10)13/h4-7,13H,1-3H3 |
InChI 键 |
MZGYHGQVVFEMIG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C(C)C)C=O |
规范 SMILES |
CC1=CC(=CC(=C1O)C(C)C)C=O |
其他 CAS 编号 |
10537-41-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






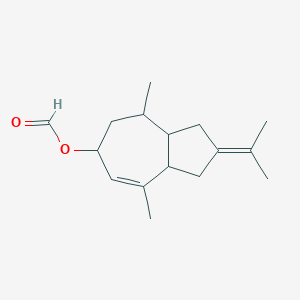
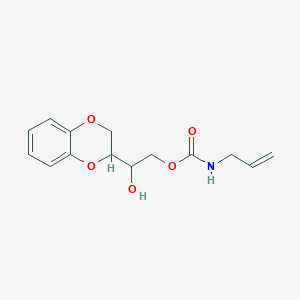



![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one](/img/structure/B78952.png)
